molecular formula C23H17F4N3O2S B4856687 2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE

2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE

Cat. No.: B4856687
M. Wt: 475.5 g/mol
InChI Key: LGGHJXPDMYWYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridyl group, a cyano group, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridyl Sulfanyl Intermediate: This involves the reaction of a pyridine derivative with a thiol compound under basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Addition of the Difluoromethyl Group: This step involves the use of difluoromethylating reagents under controlled temperature and pressure conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with 2-(difluoromethoxy)-4-methylphenyl acetamide under catalytic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
  • 2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
  • 2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE lies in its specific structural features, such as the presence of difluoromethyl and difluoromethoxy groups

Properties

IUPAC Name

2-[3-cyano-6-(difluoromethyl)-4-phenylpyridin-2-yl]sulfanyl-N-[2-(difluoromethoxy)-4-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F4N3O2S/c1-13-7-8-17(19(9-13)32-23(26)27)29-20(31)12-33-22-16(11-28)15(10-18(30-22)21(24)25)14-5-3-2-4-6-14/h2-10,21,23H,12H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGHJXPDMYWYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C(F)F)C3=CC=CC=C3)C#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE

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